molecular formula C12H15BrClNO2 B13047293 Ethyl 1-amino-5-bromo-2,3-dihydroindene-1-carboxylate;hydrochloride

Ethyl 1-amino-5-bromo-2,3-dihydroindene-1-carboxylate;hydrochloride

Cat. No.: B13047293
M. Wt: 320.61 g/mol
InChI Key: YBFLRWHILJKGLQ-UHFFFAOYSA-N
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Description

Ethyl 1-amino-5-bromo-2,3-dihydroindene-1-carboxylate;hydrochloride is a synthetic organic compound that belongs to the class of indene derivatives. This compound is characterized by the presence of an ethyl ester group, an amino group, and a bromine atom attached to the indene ring system. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 1-amino-5-bromo-2,3-dihydroindene-1-carboxylate;hydrochloride typically involves multiple steps:

    Bromination: The starting material, 2,3-dihydroindene, undergoes bromination using bromine or N-bromosuccinimide (NBS) to introduce the bromine atom at the 5-position.

    Amination: The brominated intermediate is then subjected to amination using ammonia or an amine source to introduce the amino group at the 1-position.

    Esterification: The resulting amino-bromo-indene is esterified with ethyl chloroformate or a similar reagent to form the ethyl ester.

    Hydrochloride Formation: Finally, the compound is converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate each step of the synthesis. The process may also involve purification techniques such as recrystallization or chromatography to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-amino-5-bromo-2,3-dihydroindene-1-carboxylate;hydrochloride can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.

    Ester Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used to replace the bromine atom.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used to oxidize the compound.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be employed for reduction reactions.

    Hydrolysis: Acidic or basic conditions can be used to hydrolyze the ester group.

Major Products

    Substitution Products: Depending on the nucleophile used, various substituted derivatives can be formed.

    Oxidation Products: Oxidation can lead to the formation of ketones or carboxylic acids.

    Reduction Products: Reduction can yield alcohols or amines.

Scientific Research Applications

Ethyl 1-amino-5-bromo-2,3-dihydroindene-1-carboxylate;hydrochloride has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition or receptor binding.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 1-amino-5-bromo-2,3-dihydroind

Properties

Molecular Formula

C12H15BrClNO2

Molecular Weight

320.61 g/mol

IUPAC Name

ethyl 1-amino-5-bromo-2,3-dihydroindene-1-carboxylate;hydrochloride

InChI

InChI=1S/C12H14BrNO2.ClH/c1-2-16-11(15)12(14)6-5-8-7-9(13)3-4-10(8)12;/h3-4,7H,2,5-6,14H2,1H3;1H

InChI Key

YBFLRWHILJKGLQ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1(CCC2=C1C=CC(=C2)Br)N.Cl

Origin of Product

United States

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